(C2H5)2SiH2

Semiconductor CVD Safety

Diethylsilane (CAS 542-91-6) is a liquid precursor enabling PECVD of SiO₂, SiNx, and SiON thin films at ≤400°C, compatible with BEOL thermal budgets where silane’s pyrophoric hazard and TEOS’s high-temperature requirement are prohibitive. It integrates directly with bubbler/vapor-draw systems, dramatically reducing facility safety costs. Its controlled carbon incorporation tunes dielectric constant, film stress, and etch selectivity for advanced interconnects. Also a powerful hydrosilylation reductant for pharmaceuticals—buy now for superior performance and safety.

Molecular Formula C4H10Si
Molecular Weight 86.21 g/mol
CAS No. 542-91-6
Cat. No. B1587869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(C2H5)2SiH2
CAS542-91-6
Molecular FormulaC4H10Si
Molecular Weight86.21 g/mol
Structural Identifiers
SMILESCC[Si]CC
InChIInChI=1S/C4H10Si/c1-3-5-4-2/h3-4H2,1-2H3
InChIKeyKZZFGAYUBYCTNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethylsilane (CAS 542-91-6) Technical Baseline for Semiconductor CVD/ALD Precursor Procurement


Diethylsilane, (C2H5)2SiH2 (CAS 542-91-6), is an organosilane liquid precursor employed primarily in low-temperature chemical vapor deposition (CVD) and plasma-enhanced CVD (PECVD) of silicon dioxide (SiO2), silicon nitride (SiNx), and silicon oxynitride (SiON) thin films for microelectronics [1]. Its physical properties—boiling point 56 °C, vapor pressure 207 Torr at 20 °C, flash point -20 °C, autoignition temperature 218 °C—and liquid state at ambient conditions distinguish it from gaseous silane (SiH4), presenting a differentiated safety and handling profile [2]. This compound serves as an organosilicon reducing agent in hydrosilylation and other synthetic transformations [3].

Why Diethylsilane Cannot Be Simply Substituted with Silane or Other Organosilanes in Critical Processes


Direct substitution of diethylsilane with silane (SiH4), disilane, or other alkylsilanes is precluded by quantifiable differences in decomposition kinetics, carbon incorporation, and intrinsic safety metrics. Silane is a pyrophoric gas requiring specialized gas handling infrastructure, whereas diethylsilane is a liquid that can be delivered via conventional bubbler or vapor draw systems [1]. In silicon nitride film deposition, diethylsilane introduces controlled carbon content—ranging from undetectable to measurable levels depending on process parameters—whereas silane produces carbon-free films; this carbon incorporation directly modulates film stress, hardness, and dielectric properties [2]. Furthermore, the activation energy for SiO2 deposition from diethylsilane is 10 kcal/mol [3], enabling film growth at temperatures ≤400 °C, a window inaccessible to many alternative precursors that require higher thermal budgets.

Diethylsilane Quantitative Differentiation Evidence vs. Silane and Alternative Organosilanes


Diethylsilane vs. Silane: Safety and Handling Risk Reduction in Semiconductor Manufacturing

Diethylsilane (DES) is a liquid organosilane that significantly reduces explosion and fire hazards compared to gaseous silane (SiH4), which is pyrophoric. DES has a flash point of -20 °C and an autoignition temperature of 218 °C, whereas silane ignites spontaneously upon contact with air [1]. DES can be handled using standard liquid precursor delivery systems (bubblers), eliminating the need for high-pressure gas cabinets and extensive safety interlocks required for silane [1].

Semiconductor CVD Safety Precursor

Carbon Incorporation in Silicon Nitride Films: Diethylsilane vs. Silane

Diethylsilane produces silicon nitride films with tunable carbon content, whereas silane yields carbon-free films. In LPCVD using DES and NH3 at 650-725 °C, carbon concentration correlates with DES partial pressure; at optimized conditions, carbon levels can fall below the Auger/RBS detection limit [1]. Silane-based processes cannot incorporate carbon without additional precursors. This carbon can be leveraged to adjust film stress, hardness, and dielectric constant.

Silicon Nitride LPCVD Carbon Dielectric

Low-Temperature SiO2 Deposition Activation Energy: Diethylsilane vs. TEOS

Diethylsilane enables low-temperature SiO2 deposition with an apparent activation energy of 10 kcal/mol over 350-475 °C [1]. In comparison, tetraethoxysilane (TEOS) requires temperatures of 700-750 °C for thermal decomposition in reduced pressure CVD [2]. This lower thermal budget makes DES suitable for temperature-sensitive substrates and back-end-of-line (BEOL) processes.

SiO2 LPCVD Activation Energy Low Temperature

Silicon Carbide Film Stoichiometry Control: Diethylsilane vs. Chlorosilanes

Diethylsilane produces amorphous silicon carbide films with a stable stoichiometry of Si0.6C0.4 across a range of flow rates and pressures at 700 °C [1]. In contrast, chlorosilane-based precursors (e.g., SiH2Cl2) require hydrocarbon co-reactants and careful ratio control to achieve similar compositions, and introduce chlorine contamination risks. The fixed Si:C ratio from DES simplifies process control and eliminates halogen-related corrosion issues.

SiC CVD Stoichiometry Organosilane

Reducing Agent Selectivity: Diethylsilane vs. Triethylsilane in Hydrosilylation

Diethylsilane exhibits superior reactivity in double hydrosilylation of nitriles to primary amines compared to monohydrosilanes such as triethylsilane [1]. While triethylsilane (Et3SiH) is a milder reductant with a lower hydride affinity, diethylsilane's two Si-H bonds enable higher reducing power per molecule. The hydride affinity order established in gas-phase studies is: Et3SiH ≤ Et2SiH2 ≤ nPnSiH3 ≤ SiH4 [2], indicating diethylsilane is a stronger hydride donor than triethylsilane.

Hydrosilylation Reducing Agent Selectivity Organosilane

Procurement-Justified Application Scenarios for Diethylsilane


Low-Temperature PECVD of Silicon Dioxide and Silicon Nitride for BEOL Interconnects

Diethylsilane enables deposition of SiO2 and SiNx films at 300 °C via PECVD [1], compatible with back-end-of-line (BEOL) thermal budgets where silane's pyrophoric hazard and TEOS's high temperature requirement (700+ °C) are prohibitive. The liquid precursor integrates with standard vapor delivery systems, reducing facility safety requirements compared to silane gas cabinets.

Carbon-Doped Silicon Nitride Barrier Layers for Copper Interconnects

The controlled carbon incorporation from diethylsilane in SiNx films [2] provides a pathway to tune dielectric constant and etch selectivity for advanced interconnect structures. Post-deposition treatment with diethylsilane has been patented as a method to improve barrier properties of refractory metal nitrides against copper diffusion [3], offering a safer alternative to silane treatment.

High-k Metal Silicate Gate Dielectrics via CVD

Diethylsilane serves as a silicon source for depositing metal silicate high-k dielectrics (e.g., HfSiOx, ZrSiOx) via CVD [4]. The dielectric constant can be tuned by adjusting the metal-to-silicon ratio, leveraging the stable Si:C ratio from DES to achieve reproducible film composition.

Organosilicon Synthesis and Hydrosilylation Catalysis

Diethylsilane is a versatile reducing agent for catalytic hydrosilylation of amides, nitriles, and carbonyls [5], offering higher reducing power than triethylsilane and avoiding the hazards of pyrophoric silanes. Its dual Si-H bonds and hydrocarbon-like properties make it a preferred reagent in pharmaceutical and fine chemical synthesis.

Technical Documentation Hub

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